[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone
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Overview
Description
[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an imidazole-containing compound, followed by cyclization to form the pyrazolo[1,5-a]pyridine ring. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrazolo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced imidazole derivatives
Substitution: Formation of substituted imidazole and pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions and mechanisms .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science, nanotechnology, and catalysis .
Mechanism of Action
The mechanism of action of [4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the pyrazolo[1,5-a]pyridine moiety can interact with nucleic acids and proteins, modulating their functions. These interactions lead to various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Omeprazole: A pyrazole derivative used as a proton pump inhibitor.
Clemizole: An imidazole derivative with antihistaminic properties.
Uniqueness
[4-Hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-pyrazolo[1,5-a]pyridin-7-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(15-3-1-2-14-4-7-19-22(14)15)21-9-5-17(24,6-10-21)12-20-11-8-18-13-20/h1-4,7-8,11,13,24H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABKIXUEWVMECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN2C=CN=C2)O)C(=O)C3=CC=CC4=CC=NN43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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